Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decane)-5'-carboxylic acid, hydrochloride
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Overview
Description
Spiro(thiazolidine-2,2’-tricyclo(3311(sup 3,7))decane)-5’-carboxylic acid, hydrochloride is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane)-5’-carboxylic acid, hydrochloride typically involves multiple steps. The initial step often includes the formation of the spiro structure through a cyclization reaction. This is followed by the introduction of the thiazolidine ring and the carboxylic acid group. The final step involves the addition of hydrochloride to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane)-5’-carboxylic acid, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane)-5’-carboxylic acid, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound has been studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, Spiro(thiazolidine-2,2’-tricyclo(3311(sup 3,7))decane)-5’-carboxylic acid, hydrochloride has shown promise as a therapeutic agent
Industry
In industry, this compound is used in the development of new materials. Its unique chemical properties make it suitable for use in polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane)-5’-carboxylic acid, hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-4-one
- Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane)-5’-bromo-, hydrochloride
Uniqueness
What sets Spiro(thiazolidine-2,2’-tricyclo(3311(sup 3,7))decane)-5’-carboxylic acid, hydrochloride apart from similar compounds is its specific functional groups and the presence of the hydrochloride salt
Properties
CAS No. |
159553-32-9 |
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Molecular Formula |
C13H20ClNO2S |
Molecular Weight |
289.82 g/mol |
IUPAC Name |
spiro[1,3-thiazolidine-2,4'-adamantane]-1'-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H19NO2S.ClH/c15-11(16)12-5-8-3-9(6-12)13(10(4-8)7-12)14-1-2-17-13;/h8-10,14H,1-7H2,(H,15,16);1H |
InChI Key |
UCTRUENATJUSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2(N1)C3CC4CC2CC(C4)(C3)C(=O)O.Cl |
Origin of Product |
United States |
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